2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide - 1014029-15-2

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Catalog Number: EVT-2903751
CAS Number: 1014029-15-2
Molecular Formula: C21H23N7O3
Molecular Weight: 421.461
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a synthetically derived molecule belonging to the xanthine chemical class. [] It has been explored in scientific research primarily for its potential as an adenosine receptor antagonist, specifically targeting the A2B subtype. [, ] Adenosine receptors play crucial roles in various physiological processes, including inflammation, immune responses, and cardiovascular function. [, ]

Synthesis Analysis

While a precise synthesis protocol for 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is not explicitly detailed within the provided literature, its structural features suggest a multi-step synthesis starting from a xanthine scaffold. [] This likely involves alkylation at the N1 and N7 positions, with a 3,5-dimethyl-1H-pyrazole moiety introduced at the C8 position. []

Molecular Structure Analysis

The molecule 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide features a core xanthine structure, characterized by a fused pyrimidine-imidazole ring system. [, ] Key structural features include:

Mechanism of Action

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide acts as an antagonist at the A2B adenosine receptor. [, ] This means that it binds to the receptor, preventing the endogenous ligand, adenosine, from binding and activating downstream signaling pathways.

Applications
  • A2B adenosine receptor antagonist: This compound has been explored for its ability to block A2B receptors. [, ] Inhibiting A2B receptors could be beneficial in conditions where these receptors contribute to disease pathogenesis, such as inflammation, asthma, and certain types of cancer. []
Future Directions
  • Structure-activity relationship studies: Further modifications to the 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide structure could be explored to optimize its potency, selectivity, and pharmacokinetic properties. [, ]
  • In vitro and in vivo studies: More extensive pharmacological characterization, including in vitro assays to determine its affinity for different adenosine receptor subtypes and in vivo studies to evaluate its efficacy in disease models, would be valuable. []
  • Drug development: If promising results are obtained, 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide or its optimized derivatives could be considered for development as potential therapeutics targeting A2B adenosine receptors. []

Alogliptin

  • Compound Description: Alogliptin is a widely prescribed drug used to treat type 2 diabetes. It functions as a dipeptidyl peptidase IV (DPP-IV) inhibitor. []
  • Relevance: Although not structurally identical, Alogliptin serves as a critical reference point in the development of the related compound (R)-40, a potent DPP-IV inhibitor. The research highlights that molecular operations, including pharmacophore hybridization and structural optimization, were conducted using Alogliptin and Linagliptin as templates. This suggests that 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, particularly its enantiomer (R)-40, shares key pharmacophoric features with Alogliptin, contributing to its DPP-IV inhibitory activity. []
  • Compound Description: Linagliptin is another commercially available DPP-IV inhibitor used in the management of type 2 diabetes. []
  • Relevance: Linagliptin, similar to Alogliptin, was used as a structural template in the design of (R)-40, an enantiomer related to 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide. The shared binding modes between Linagliptin and Alogliptin provided insights for the development of novel DPP-IV inhibitors. Therefore, structural similarities with Linagliptin likely contribute to the biological activity of (R)-40 and, by extension, to the main compound. []

(R)-40

  • Compound Description: (R)-40 is a potent DPP-IV inhibitor identified in the study. It exhibits an IC50 value of 23.5 nM against DPP-IV, demonstrating its strong inhibitory potency. Furthermore, (R)-40 showed promising antihyperglycemic activity comparable to Linagliptin in oral glucose tolerance tests (OGTT). In vivo studies using diet-induced obese (DIO) mice revealed that (R)-40 effectively improved the pathological conditions associated with diabetes. []
  • Relevance: (R)-40 is an enantiomer of compound 40, directly linking it to 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide. Molecular docking simulations confirmed favorable binding interactions between (R)-40 and the active site of DPP-IV. The study emphasizes the importance of chirality in drug development, highlighting the superior potency and efficacy of (R)-40 compared to its racemic mixture or the (S)-enantiomer. This information suggests that the stereochemistry of 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is crucial for its biological activity. []

Compound 43

  • Compound Description: Compound 43, along with compound 40, was identified as a DPP-IV inhibitor in a previous study mentioned in the research paper. []
  • Relevance: While the specific structure and activity of compound 43 are not elaborated upon in the provided text, its identification as a DPP-IV inhibitor alongside compound 40 suggests that 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide likely shares a common structural scaffold or pharmacophore with both compounds 40 and 43, contributing to their shared ability to inhibit DPP-IV. []

N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS 1754)

  • Compound Description: MRS 1754 is a selective antagonist of the adenosine A2B receptor. []
  • Relevance: Although structurally different from 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, MRS 1754 is relevant because it highlights the role of adenosine receptors, particularly A2B receptors, in the context of type 1 diabetes. The study demonstrates that the beneficial effects of the non-selective adenosine receptor agonist NECA on diabetes progression were reversed by MRS 1754. This emphasizes the involvement of the adenosine signaling pathway in this disease model. [] The main compound, 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, shares structural similarities with adenosine receptor ligands, particularly in the purine core. While its specific interaction with adenosine receptors is not elucidated in the provided text, the presence of MRS 1754 in the same document suggests a potential link and warrants further investigation into the potential role of 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide in modulating adenosine receptor activity.
  • Compound Description: MRE2028F20 is a potent and selective antagonist of the human A2B adenosine receptor. It exhibits a Ki value of 38 nM for the human A2B receptor, demonstrating high affinity. Additionally, MRE2028F20 shows good selectivity against other adenosine receptor subtypes, with Ki values greater than 1000 nM for A1, A2A, and A3 receptors. []
  • Relevance: The structures of MRE2028F20 and 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide share a common scaffold: both feature a xanthine core (1,3-dipropyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine) substituted at the 8-position with a 1-methyl-1H-pyrazol-3-yl group. This structural similarity suggests that 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide could also interact with adenosine receptors, particularly the A2B subtype. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

  • Compound Description: MRE2029F20 is a highly potent and selective antagonist of the A2B adenosine receptor. Its structural features have been used as a starting point for designing new A2B antagonists. [, ]
  • Relevance: This compound, like MRE2028F20, shares the xanthine core and pyrazole substituent with 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide. This highlights a trend of these structural motifs in A2B receptor antagonists and suggests that the main compound might also possess affinity for this receptor. [, ]

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

  • Compound Description: MRE2030F20 is another highly potent and selective A2B adenosine receptor antagonist. It exhibits a Ki value of 12 nM for the human A2B receptor and demonstrates excellent selectivity against other adenosine receptor subtypes (Ki > 1000 nM for A1, A2A, and A3 receptors). []
  • Relevance: Similar to MRE2028F20 and MRE2029F20, MRE2030F20 shares the central xanthine scaffold with the 8-pyrazole substitution, directly linking it to the structure of 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide. This recurring theme further strengthens the possibility of the main compound exhibiting A2B adenosine receptor affinity. []
  • Compound Description: This compound is a potent and selective A2B adenosine receptor antagonist, derived from modifications of MRE2029F20. It shows high affinity for the A2B receptor (Ki = 9.4 nM) and good selectivity against other subtypes. []
  • Relevance: This derivative, although structurally distinct from 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, exemplifies the structural diversity possible within A2B receptor antagonists. This information is valuable for understanding the structure-activity relationship of related compounds. []

8-[5-(4,6-Bis-trifluoromethyl-1H-benzoimidazol-2-ylmethoxy)-2-methyl-2H-pyrazol-3-yl]-1,3-dipropyl-3,7 dihydro-purine-2,6-dione

  • Compound Description: Another potent and selective A2B antagonist derived from MRE2029F20 modifications. It displays a Ki of 25 nM for the A2B receptor and excellent selectivity. []
  • Relevance: Similar to the previous compound, it showcases the possibility of structural variations while maintaining A2B receptor affinity. This information can guide future modifications and development of related compounds like 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide. []

[3H]N-benzo[1,3]dioxol-5-yl-2-[5-(1,3-dipropyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl-oxy]-acetamide] ([3H]MRE 2029-F20)

  • Compound Description: This is a radiolabeled version of MRE 2029-F20. It acts as a selective and high-affinity radioligand for the human A2B adenosine receptor subtype. The radioligand has been successfully used to quantify A2B receptors in recombinant systems and native cells, including neutrophils and lymphocytes. []
  • Relevance: The use of [3H]MRE 2029-F20 as a radioligand for studying A2B receptors underscores the importance of this receptor subtype as a potential drug target. This information is relevant because it suggests that 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, sharing structural similarities with MRE 2029-F20, might also interact with A2B receptors and could be further investigated as a potential therapeutic agent. []

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

  • Compound Description: This refers to a series of 1,3-dimethylxanthine derivatives with a pyrazole ring at position 8. These compounds were synthesized and evaluated for their antioxidant and anti-inflammatory properties. []
  • Relevance: These compounds share the xanthine core and pyrazole substitution pattern with 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, indicating a common structural motif. This suggests that the main compound might also possess antioxidant or anti-inflammatory properties, warranting further investigation in these areas. []
  • Compound Description: This compound, containing chalcogenamide groups, demonstrated potential as a weight-loss medication in a study involving rats fed a high-fat diet. []
  • Relevance: While structurally dissimilar to 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, its inclusion in a paper discussing obesity and potential treatments suggests a possible area of exploration for the main compound. Further research is needed to determine if 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide possesses any weight-modifying effects. []

4-(2-chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo- 2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl} thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

  • Compound Description: Similar to Compound 1, this chalcogenamide-containing compound exhibited potential weight-loss effects in a rat model of diet-induced obesity. []
  • Relevance: Despite structural differences from 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, Compound 2's presence in the research hints at a potential avenue for investigating the main compound's effects on weight management. []

Properties

CAS Number

1014029-15-2

Product Name

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

IUPAC Name

2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-1-yl]acetamide

Molecular Formula

C21H23N7O3

Molecular Weight

421.461

InChI

InChI=1S/C21H23N7O3/c1-13-11-14(2)28(24-13)20-23-18-17(26(20)10-9-15-7-5-4-6-8-15)19(30)27(12-16(22)29)21(31)25(18)3/h4-8,11H,9-10,12H2,1-3H3,(H2,22,29)

InChI Key

HFCNCEJVOCLLPY-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)N)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.